Cas no 366008-67-5 (BDC-(CF3)2)

BDC-(CF3)2, or 2,2-bis(trifluoromethyl)-1,3-benzodioxole, is a fluorinated aromatic compound characterized by its high thermal and chemical stability due to the presence of trifluoromethyl groups. The electron-withdrawing nature of these groups enhances its resistance to oxidation and degradation, making it suitable for applications in high-performance materials and specialty chemicals. Its rigid benzodioxole core, combined with fluorinated substituents, contributes to low polarizability and high hydrophobicity, which are advantageous in advanced coatings, electronics, and polymer additives. The compound’s unique structure also offers potential in pharmaceutical and agrochemical intermediates, where stability and controlled reactivity are critical. BDC-(CF3)2 is valued for its robustness and versatility in demanding environments.
BDC-(CF3)2 structure
BDC-(CF3)2 structure
商品名:BDC-(CF3)2
CAS番号:366008-67-5
MF:C10H4F6O4
メガワット:302.1268
MDL:MFCD32206254
CID:2824228
PubChem ID:59709563

BDC-(CF3)2 化学的及び物理的性質

名前と識別子

    • 2,5-ditrifluoromethylterephthalic acid
    • 2,5-bis(trifluoromethyl)terephthalic acid
    • 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid
    • 1,4-Benzenedicarboxylic acid, 2,5-bis(trifluoromethyl)-
    • BDC-(CF3)2
    • YSWG139
    • DTXSID70732705
    • 366008-67-5
    • 2,5-bis(trifluoromethyl)terephthalicacid
    • E83876
    • AS-64864
    • AKOS037645933
    • YIAGLTIEICXRQF-UHFFFAOYSA-N
    • MFCD32206254
    • YIAGLTIEICXRQF-UHFFFAOYSA-L
    • SCHEMBL3036944
    • 963-261-8
    • MDL: MFCD32206254
    • インチ: 1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)6(10(14,15)16)2-4(5)8(19)20/h1-2H,(H,17,18)(H,19,20)
    • InChIKey: YIAGLTIEICXRQF-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C([H])=C(C(=O)O[H])C(C(F)(F)F)=C([H])C=1C(=O)O[H])(F)F

計算された属性

  • せいみつぶんしりょう: 302.00137758g/mol
  • どういたいしつりょう: 302.00137758g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 364
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 74.6

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ふってん: 348.0±42.0 °C at 760 mmHg
  • フラッシュポイント: 164.3±27.9 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

BDC-(CF3)2 セキュリティ情報

BDC-(CF3)2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1151681-5g
2,5-Bis(trifluoromethyl)terephthalic acid
366008-67-5 97%
5g
$130.0 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216808-5g
2,5-Bis(trifluoromethyl)terephthalic acid
366008-67-5 98%
5g
¥1006.00 2024-05-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B303562-5g
BDC-(CF3)2
366008-67-5 96%
5g
¥813.90 2023-09-04
eNovation Chemicals LLC
D757238-25g
2,5-Bis(trifluoromethyl)terephthalic acid
366008-67-5 95%
25g
$420 2024-06-06
Ambeed
A1151681-1g
2,5-Bis(trifluoromethyl)terephthalic acid
366008-67-5 97%
1g
$40.0 2025-02-24
1PlusChem
1P01EG2R-25g
2,5-Bis(trifluoromethyl)terephthalic acid
366008-67-5 97%
25g
$364.00 2024-05-04
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
ML560804-1g
BDC-(CF3)2
366008-67-5 95%
1g
¥300 2023-11-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6503-5G
2,5-Bis(trifluoromethyl)terephthalic Acid
366008-67-5 >95.0%(GC)(T)
5g
¥990.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216808-250mg
2,5-Bis(trifluoromethyl)terephthalic acid
366008-67-5 98%
250mg
¥159.00 2024-05-16
A2B Chem LLC
AX52835-250mg
2,5-Bis(trifluoromethyl)terephthalic acid
366008-67-5 97%
250mg
$13.00 2024-04-20

BDC-(CF3)2 関連文献

BDC-(CF3)2に関する追加情報

Research Briefing on 366008-67-5 and BDC-(CF3)2 in Chemical Biology and Pharmaceutical Applications

The chemical compound 366008-67-5 and its derivative BDC-(CF3)2 have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a broader class of compounds being investigated for their potential therapeutic applications, particularly in the development of novel small-molecule inhibitors and probes for biological targets. This briefing provides an overview of the latest research findings, methodologies, and implications associated with these compounds.

Recent studies have highlighted the unique structural and functional properties of 366008-67-5, which serves as a key intermediate in the synthesis of BDC-(CF3)2. The latter has shown promising activity in modulating specific biological pathways, particularly those involved in inflammatory and oncogenic processes. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate the binding mechanisms of BDC-(CF3)2 with its target proteins, revealing high specificity and affinity.

One of the most notable findings comes from a 2023 study published in the Journal of Medicinal Chemistry, which demonstrated that BDC-(CF3)2 effectively inhibits the activity of a critical enzyme involved in tumor progression. The study utilized in vitro and in vivo models to validate the compound's efficacy, showing a significant reduction in tumor growth without observable toxicity at therapeutic doses. These results suggest that BDC-(CF3)2 could serve as a lead compound for further drug development.

In addition to its therapeutic potential, BDC-(CF3)2 has also been explored as a chemical probe for studying protein-protein interactions. Its ability to selectively bind to certain protein domains makes it a valuable tool for understanding complex biological networks. Recent work published in ACS Chemical Biology has leveraged this property to map interactions within signaling pathways, providing insights that could inform the design of next-generation therapeutics.

The synthesis and optimization of 366008-67-5 and BDC-(CF3)2 have also seen advancements. A 2024 report in Organic Letters detailed a more efficient synthetic route for 366008-67-5, reducing the number of steps and improving yield. This development is critical for scaling up production and facilitating further research and clinical testing. Meanwhile, computational modeling has been employed to predict the pharmacokinetic properties of BDC-(CF3)2, aiding in the design of analogs with improved bioavailability and stability.

Despite these promising developments, challenges remain. The precise mechanism of action of BDC-(CF3)2 in certain biological contexts is still under investigation, and off-target effects need to be thoroughly characterized. Additionally, the compound's solubility and metabolic stability require further optimization to enhance its suitability for clinical applications. Ongoing research aims to address these issues through structural modifications and formulation strategies.

In conclusion, 366008-67-5 and BDC-(CF3)2 represent exciting avenues of research in chemical biology and drug discovery. Their unique properties and demonstrated efficacy in preclinical studies underscore their potential as therapeutic agents and research tools. Continued investigation into their mechanisms, optimization of their properties, and exploration of their applications will be essential for translating these findings into clinical benefits. This briefing underscores the importance of these compounds in advancing our understanding of biological systems and developing innovative treatments for complex diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:366008-67-5)BDC-(CF3)2
A1024710
清らかである:99%
はかる:25g
価格 ($):409.0